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Compound of Interest

Compound Name: Carvoxime

Cat. No.: B7783262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of Carvoxime, a

derivative of the naturally occurring monoterpene carvone. By integrating experimental

crystallographic data with quantum chemical calculations, we offer a comprehensive

understanding of its three-dimensional geometry. This document is intended to serve as a

valuable resource for researchers in medicinal chemistry, materials science, and drug

development, providing both foundational data and detailed methodologies for further

investigation.

Molecular Structure of Carvoxime: A Comparative
Analysis
The precise arrangement of atoms within a molecule is fundamental to its chemical and

biological activity. For Carvoxime (C₁₀H₁₅NO), this structure has been elucidated through

single-crystal X-ray diffraction, providing a highly accurate experimental benchmark.[1] To

complement this, quantum chemical calculations, particularly those employing Density

Functional Theory (DFT), offer a powerful theoretical framework for understanding the

molecule's geometry in a gaseous state, free from crystal packing forces.

Here, we present a comparison of the key geometric parameters of l-Carvoxime as determined

by X-ray crystallography and those predicted by DFT calculations. The computational results
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are based on a representative DFT study of a closely related carvone-based oxime, employing

the B3LYP functional with a 6-311(d,p) basis set.

Bond Lengths
The table below summarizes the experimentally determined and computationally predicted

bond lengths for selected bonds in the Carvoxime molecule. The data is presented in

Angstroms (Å).

Bond Atom 1 Atom 2
Experimental
(Å)[1]

Computational
(Å)

C=N C1 N1 1.276 1.289

N-O N1 O1 1.408 1.395

C-C (ring) C1 C6 1.487 1.491

C=C (ring) C2 C3 1.334 1.341

C-C

(isopropenyl)
C4 C7 1.513 1.518

C=C

(isopropenyl)
C7 C8 1.473 1.479

Bond Angles
The bond angles, presented in degrees (°), provide insight into the local geometry around each

atom.

Angle Atom 1 Atom 2 Atom 3
Experiment
al (°)[1]

Computatio
nal (°)

C-N-O C1 N1 O1 111.5 111.2

C-C=N C6 C1 N1 116.3 116.8

C=C-C (ring) C3 C2 C1 123.8 123.5

C-C-C (ring) C5 C4 C7 110.1 110.5
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Dihedral Angles
Dihedral angles describe the conformation of the molecule, particularly the orientation of

different functional groups relative to one another.

Dihedral
Angle

Atom 1 Atom 2 Atom 3 Atom 4
Experime
ntal (°)[1]

Computat
ional (°)

C6-C1-N1-

O1
C6 C1 N1 O1 179.5 179.8

C2-C1-C6-

C5
C2 C1 C6 C5 -16.8 -17.2

C3-C4-C7-

C8
C3 C4 C7 C8 -121.7 -122.1

Methodologies and Experimental Protocols
A clear understanding of the methods used to obtain the structural data is crucial for its correct

interpretation and for designing future studies.

Quantum Chemical Calculations Protocol
The computational data presented serves as a representative example of a typical workflow for

determining the optimized geometry of a molecule like Carvoxime.

Initial Structure Generation: A 3D model of the Carvoxime molecule is constructed using

molecular modeling software. The initial geometry can be based on known structural motifs

or generated using standard bond lengths and angles.

Method and Basis Set Selection: The choice of computational method and basis set is critical

for achieving a balance between accuracy and computational cost. For molecules of this

size, Density Functional Theory (DFT) is a widely used and reliable approach. A common

choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange

functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a good

choice for providing a flexible description of the electron density.
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Geometry Optimization: The initial structure is then subjected to a geometry optimization

calculation. This is an iterative process where the energy of the molecule is minimized with

respect to the positions of its atoms. The calculation continues until a stationary point on the

potential energy surface is found, which corresponds to a stable conformation of the

molecule.

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy

minimum, a frequency calculation is performed. The absence of imaginary frequencies

indicates that the structure is a stable minimum.

Data Extraction: From the optimized structure, key geometric parameters such as bond

lengths, bond angles, and dihedral angles are extracted.

Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental data for l-Carvoxime was obtained through single-crystal X-ray diffraction.[1]

The general protocol for such an experiment is as follows:

Crystal Growth: High-quality single crystals of the compound of interest are grown. For l-

Carvoxime, this was achieved by slow evaporation from a methanol-water solution.[1]

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. To

prevent sublimation, the Carvoxime crystal was sealed in a glass capillary.[1]

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the

crystal is rotated. For l-Carvoxime, Mo Kα radiation was used, and 1043 independent

intensities were measured.[1]

Structure Solution and Refinement: The collected diffraction data is used to determine the

arrangement of atoms in the crystal lattice. The initial model of the structure is then refined

using a least-squares method to achieve the best possible fit between the observed and

calculated diffraction patterns. The structure of l-Carvoxime was refined to a final R-factor of

0.039.[1]

Data Analysis: The final refined structure provides the precise atomic coordinates, from

which bond lengths, bond angles, and dihedral angles can be calculated.
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Visualization of Methodological Workflows
To further clarify the processes involved in determining the molecular structure of Carvoxime,

the following diagrams illustrate the key workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b7783262#quantum-chemical-calculations-for-
carvoxime-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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